molecular formula C12H13N3OS B2845710 3-Morpholinoquinoxaline-2-thiol CAS No. 88614-16-8

3-Morpholinoquinoxaline-2-thiol

Cat. No.: B2845710
CAS No.: 88614-16-8
M. Wt: 247.32
InChI Key: BFUCUUYMSDTOAI-UHFFFAOYSA-N
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Description

3-Morpholinoquinoxaline-2-thiol: is a heterocyclic compound that features a quinoxaline core substituted with a morpholine ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-Morpholinoquinoxaline-2-thiol typically begins with quinoxaline derivatives. One common starting material is 2,3-dichloroquinoxaline.

    Reaction with Morpholine: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,3-dichloroquinoxaline with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of Thiol Group: The second step involves the introduction of the thiol group. This can be achieved by reacting the intermediate product with thiourea in the presence of a base such as sodium ethoxide in ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Morpholinoquinoxaline-2-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding quinoxaline-2-thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Quinoxaline-2-thiol.

    Substitution: Various alkyl or acyl derivatives of this compound.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Morpholinoquinoxaline-2-thiol is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits various pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Morpholinoquinoxaline-2-thiol exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-thiol: Lacks the morpholine ring, making it less soluble and potentially less bioavailable.

    2-Morpholinoquinoxaline: Lacks the thiol group, reducing its ability to form covalent bonds with biological targets.

    3-Methylquinoxaline-2-thiol:

Uniqueness

3-Morpholinoquinoxaline-2-thiol is unique due to the presence of both the morpholine ring and the thiol group. This combination enhances its solubility, bioavailability, and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-morpholin-4-yl-1H-quinoxaline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c17-12-11(15-5-7-16-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUCUUYMSDTOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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